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Introduction

lodine-124 (1-124) Positron Emission Tomography/Computed Tomography (PET/CT) is a high-
resolution imaging modality that plays a crucial role in the management of differentiated thyroid
cancer (DTC).[1][2] It offers superior image quality and sensitivity compared to conventional |-
131 scintigraphy, enabling more accurate detection and localization of residual thyroid tissue,
recurrent disease, and metastases.[3][4] Furthermore, the quantitative nature of I-124 PET/CT
allows for patient-specific dosimetry, which can be used to calculate the optimal therapeutic
activity of I-131 for radioiodine therapy, thereby maximizing the radiation dose to tumor tissue
while minimizing toxicity to healthy organs, particularly the bone marrow.[5][6] This document
provides detailed protocols for I-124 PET/CT imaging and dosimetry in the context of thyroid
cancer.

Data Presentation
Table 1: Quantitative Parameters for 1-124 PET Imaging
in Thyroid Cancer
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Parameter

Reported Values

References

Administered 1-124 Activity

23-74 MBq (0.62 - 2.0 mCi)

[2105107108][°]

Imaging Time Points (post-

administration)

Serial scans at 2, 4, 24, 48, 72,

and 96 hours

[SI6I71e10][11]

Optimal Single Imaging Time
Point

48 hours for highest lesion

detection rate

[8]

Optimal Dual Imaging Time

Points

48 + 72 hours or 48 + 96 hours

[8]

Blood Dose Threshold for I-

<2G 5][6
131 Therapy Y g8
Target Lesion Dose for I-131

>75-100 Gy [5][7][10]
Therapy
Effective Half-life of 1-124 in Highly variable, necessitating (11]

Lesions

multiple imaging points

Experimental Protocols
Patient Preparation

Optimal 1-124 uptake requires adequate stimulation of thyroid-stimulating hormone (TSH) and a

low-iodine diet.

a. TSH Stimulation:

e Thyroid Hormone Withdrawal (THW): Discontinue levothyroxine for 4 weeks or

triiodothyronine for 2 weeks prior to 1-124 administration.[6]

e Recombinant Human TSH (rhTSH) Stimulation: As an alternative to THW, administer 0.9 mg

of rhTSH intramuscularly on two consecutive days.[6] I-124 is typically administered 24

hours after the second rhTSH injection.

b. Low-lodine Diet;
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C.

a.

Initiate a low-iodine diet for at least 7 days prior to 1-124 administration to enhance
radioiodine uptake by thyroid tissue.[6]

Avoid iodinated contrast media and medications containing iodine.[6]
Pre-administration Checks:
Exclude pregnancy in women of childbearing age.[6]

Obtain baseline blood tests, including TSH, free T4 (fT4), thyroglobulin (Tg), and anti-Tg
antibodies, at the time of maximal TSH stimulation.[6]

124 Administration

Administer 23-74 MBq of 1-124 orally in capsule or liquid form.[2][5][7][8][9]

The patient should be fasting for at least 4 hours prior to and 1 hour after administration to
ensure optimal absorption.

124 PETICT Imaging Protocol
Acquisition:

Perform whole-body PET/CT scans from the top of the skull to the upper thighs.[2][6]

Acquire a series of scans at multiple time points, typically including 4, 24, 48, 72, and 96
hours post-administration, for accurate dosimetric calculations.[5][6][11] A simplified and
reliable protocol may involve imaging at 24 and 96 hours.[11]

For diagnostic purposes, a single scan at 48 hours may be sufficient, as it often provides the
highest lesion detection rate.[8] Dual-time-point imaging (e.g., 48 and 72 or 96 hours) can
further improve sensitivity.[8]

PET acquisition is typically performed in 2D or 3D mode, with an emission time of 5-7
minutes per bed position.[2]

A low-dose CT scan is acquired for attenuation correction and anatomical localization.[12]
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b. Image Reconstruction:

o Reconstruct PET images using an iterative algorithm such as Ordered Subsets Expectation
Maximization (OSEM).[2][6]

o Typical reconstruction parameters include 2-8 iterations and 8-16 subsets.[2][6]

Dosimetry Protocol

The goal of I-124 PET-based dosimetry is to determine the maximum tolerable activity (MTA) of
[-131 that can be administered without exceeding a critical dose to the bone marrow
(surrogated by the blood dose) and to calculate the absorbed dose to metastatic lesions.

a. Blood and Whole-Body Dosimetry:

o Collect serial blood samples at time points such as 2, 4, 24, 48, 72, and 96 hours after I-124
administration.[5]

» Perform whole-body radiation counting at similar time points to determine whole-body
retention.[6]

o Calculate the blood dose per gigabecquerel (Gy/GBq) of administered 1-131. The MTAis
determined by the activity that results in a blood dose of 2 Gy.[6]

b. Lesion Dosimetry:

o Delineate regions of interest (ROIs) around iodine-avid lesions on the serial I-124 PET/CT
images.

o Generate time-activity curves for each lesion to determine the kinetics of 1-124 uptake and
clearance.

o Calculate the lesion-absorbed dose per gigabecquerel (LDpA) of I-131.[11]

e The individualized therapeutic activity of I-131 is then calculated to deliver a target dose
(e.g., >100 Gy) to the lesions without exceeding the MTA.[5] Studies suggest that a lesion-
absorbed dose of greater than 75 Gy is associated with a higher probability of therapeutic
response.[7][10]
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Caption: Signaling pathway of radioiodine uptake in thyroid follicular cells.
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Caption: Experimental workflow for I-124 PET/CT imaging and dosimetry.
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Caption: Logical relationship for clinical decision-making with 1-124 PET/CT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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